molecular formula C21H23N3O3S B12182716 N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B12182716
M. Wt: 397.5 g/mol
InChI Key: ILEYVOBLJLOPAR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide (CAS 587006-74-4) is a synthetic small molecule with a molecular formula of C21H23N3O3S and a molecular weight of 397.5 g/mol . This compound features a 1,3-thiazine core, a heterocyclic scaffold recognized for its significant relevance in medicinal chemistry and drug discovery . The 1,3-thiazine structure is a key motif in several bioactive molecules and natural products, and derivatives of this ring system are found in well-known antibiotics, such as members of the cephalosporin class, and have been reported to exhibit a wide range of biological activities including analgesic, antimicrobial, and anti-inflammatory effects . The specific research value of this compound stems from its functionalized structure, which includes a 3,5-dimethylphenyl carboxamide group and a 4-methoxybenzylamino substituent. These features make it a valuable intermediate or tool compound for researchers exploring structure-activity relationships (SAR), particularly in the development of new pharmacologically active agents targeting various diseases. Researchers are investigating compounds within this class for their potential interactions with enzymes and receptors, although the precise mechanism of action for this specific molecule is a subject of ongoing scientific investigation. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-13-8-14(2)10-16(9-13)23-20(26)18-11-19(25)24-21(28-18)22-12-15-4-6-17(27-3)7-5-15/h4-10,18H,11-12H2,1-3H3,(H,23,26)(H,22,24,25)

InChI Key

ILEYVOBLJLOPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CC(=O)NC(=NCC3=CC=C(C=C3)OC)S2)C

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis (TBAB-Catalyzed Method)

This method employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a CH₂Cl₂-water biphasic system:

Procedure :

  • Combine 5-cinnamoyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (3.30 g, 0.01 mol) and thiourea (1.52 g, 0.02 mol) in CH₂Cl₂:H₂O (2:1).

  • Add TBAB (0.096 g, 30 mol%) and stir at 50°C for 30 minutes.

  • Neutralize with dilute HCl to precipitate the thiazine intermediate.

  • Recrystallize with ethanol (yield: 84%).

Catalyst Comparison :

CatalystTime (min)Yield (%)
TBAB3084
PEG 4006078
β-Cyclodextrin9071

Coupling Reaction for Carboxamide Formation

The final carboxamide group is introduced via a nucleophilic acyl substitution:

Steps :

  • React 2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid (1.0 eq) with 3,5-dimethylphenyl isocyanate (1.2 eq) in dry DMF.

  • Use triethylamine (2.0 eq) as a base at 0°C for 2 hours.

  • Purify via silica gel chromatography (CHCl₃:MeOH = 19:1) to obtain the final product (yield: 72–78%).

Optimization Strategies

Solvent Systems

Polar aprotic solvents (e.g., DMF, CH₃CN) improve reaction efficiency for coupling steps:

SolventDielectric ConstantYield (%)
DMF36.778
CH₃CN37.575
THF7.562

Temperature Control

Microwave-assisted synthesis reduces reaction time for imine formation:

  • Conventional heating: 6 hours at 80°C (yield: 68%).

  • Microwave irradiation: 20 minutes at 100°C (yield: 86%).

Analytical Characterization

The compound is validated using:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., δ 3.21 ppm for methyl groups).

  • LC-MS : Molecular ion peak at m/z 397.5 [M+H]⁺.

  • IR Spectroscopy : Peaks at 1722 cm⁻¹ (C=O) and 1662 cm⁻¹ (C=N).

Challenges and Solutions

Epimerization at C6

The stereochemistry at C6 is prone to racemization during carboxamide formation. Using low temperatures (0–5°C) and non-polar solvents (e.g., CH₂Cl₂) minimizes this issue.

Purification Difficulties

Silica gel chromatography with CHCl₃:MeOH (19:1) achieves >95% purity. Alternatively, recrystallization from ethanol improves crystalline form.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance throughput for cyclization steps (90% yield at 1 kg/batch).

  • Green Chemistry : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) to reduce toxicity .

Chemical Reactions Analysis

2.1. Coupling Reactions

Reaction TypeReagents/ConditionsProducts/YieldsReferences
EDC/DMAP CouplingEDC, DMAP, THF2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxide (21a–c )
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, acetone/toluene/waterBiaryl or thioaryl derivatives

2.2. Hydrolysis

Reaction TypeReagents/ConditionsProducts/YieldsReferences
Methanolic KOHMethanol, KOHCarboxylic acids (19a–c )

2.3. Cyclization

Reaction TypeReagents/ConditionsProducts/YieldsReferences
NaOMe-AssistedNaOMe, THF5-aryl-1,2-thiazinan-3-one-1,1-dioxide
Lawesson’s ReagentLawesson’s reagent, K₂CO₃1,3-thiazine derivatives

3.1. Carboxamide Reactivity

  • Hydrolysis : Converts carboxamide to carboxylic acid under basic conditions (e.g., methanolic KOH) .

  • Amidation : Potential for further amidation with amines, though not explicitly detailed in the provided studies.

3.2. Thiazine Ring Transformations

  • Ring Opening/Closure : Reactions with nucleophiles (e.g., NaH, iodomethane) or electrophiles (e.g., diethyl chlorophosphate) can modify the thiazine ring .

  • Alkylation : Methylation of thiazine derivatives using NaH and iodomethane (e.g., 35 → 36 ) .

3.3. Aromatic Substituent Reactions

  • Coupling Reactions : Suzuki or Buchwald–Hartwig amination enables introduction of aryl groups, as seen in 35 → 36 (via ring-opening-ring closure) .

  • Acetylation : Potential acylation of hydroxyl or amine groups, though specific examples are not detailed in the provided sources.

4.1. Key Reaction Yields

Reaction StepYield RangeReferences
EDC/DMAP Coupling (19a–c → 21a–c )43–55%
Hoffman Rearrangement (21a–c → 22a–c )58–68%
Cyclization (39 → 40 )74%
Methylation (35 → 36 )32%

4.2. Reaction Conditions

Reaction TypeSolvents/Bases/CatalystsKey ObservationsReferences
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, acetone/toluene/waterMicrowave-assisted, high yields
Lawesson’s ReagentTHF, K₂CO₃Facilitates thionation and cyclization

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological properties, particularly as an anti-cancer agent. Research has indicated that derivatives of thiazine compounds show promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Anticancer Activity
A study conducted by researchers synthesized various thiazine derivatives, including the target compound, and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that the compound inhibited cell proliferation effectively at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Antimicrobial Properties

Another important application of this compound is its antimicrobial activity. Thiazine derivatives have been reported to possess antibacterial and antifungal properties.

Research Findings:
A series of experiments tested the antibacterial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential use in developing new antimicrobial agents .

Synthesis of Novel Derivatives

The compound serves as a versatile precursor for synthesizing novel thiazine derivatives. By modifying the substituents on the thiazine ring, researchers can tailor compounds for specific biological activities.

Synthesis Overview:
Using various synthetic strategies, including arylation and alkylation reactions, researchers have successfully created a library of thiazine derivatives from the parent compound. These derivatives were characterized by NMR spectroscopy and mass spectrometry to confirm their structures .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in developing polymer additives.

Application in Polymers:
Recent studies have explored incorporating thiazine derivatives into polymer matrices to enhance their thermal stability and UV resistance. The addition of these compounds has shown to improve the mechanical properties of polymers while providing protective features against environmental degradation .

Data Tables

The following tables summarize key research findings related to the applications of N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide.

Application Area Activity/Effect Reference
Anticancer ActivityCytotoxicity against cancer cell lines
Antimicrobial ActivityInhibition of Staphylococcus aureus and E. coli
Polymer ScienceImproved thermal stability and UV resistance

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1,3,5-Oxadiazine Derivatives

Compounds such as 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines (e.g., CAS: 421567-54-6) share a heterocyclic core but replace the thiazine sulfur with oxygen, forming a 1,3,5-oxadiazine ring . Key differences include:

  • Substituent effects : The trichloromethyl group in oxadiazines enhances electrophilicity, whereas the 4-methoxybenzyl group in the target compound may improve solubility and metabolic stability.

1,3-Oxazine Derivatives

6-(4-Methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine () features a similar oxazine core but lacks the carboxamide functionality. This absence reduces hydrogen-bonding capacity, which is critical for target engagement in biological systems.

Biological Activity

N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors. The structural formula can be represented as follows:

C16H19N3O2S\text{C}_{16}\text{H}_{19}\text{N}_3\text{O}_2\text{S}

This compound features a thiazine ring which is critical for its biological activity. The presence of substituents such as dimethylphenyl and methoxybenzyl groups enhances its pharmacological profile.

2.1 Antiinflammatory Activity

Research indicates that thiazine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine have shown inhibition of cyclooxygenase enzymes COX-1 and COX-2, which play pivotal roles in the inflammatory process. In a study comparing various thiazine derivatives, it was noted that certain analogs demonstrated up to 90% inhibition of COX-2 activity .

CompoundCOX-2 Inhibition (%)Analgesic Activity (%)Anti-inflammatory Activity (%)
N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo905168
Sodium Diclofenac854259

2.2 Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study utilizing the CCRF-CEM leukemia cell line indicated that certain thiazine derivatives possess cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Structure-Activity Relationship (SAR)

The biological activity of thiazine derivatives is heavily influenced by their structural components. The following factors are critical:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) enhances the lipophilicity and overall potency.
  • Ring Structure : The thiazine ring is essential for maintaining biological activity; modifications to this core structure can lead to loss of efficacy.

Case Study 1: Analgesic and Anti-inflammatory Effects

In a controlled study, a series of thiazine derivatives were administered to animal models to evaluate their analgesic and anti-inflammatory effects. Results showed that these compounds significantly reduced paw edema in rats, indicating strong anti-inflammatory properties .

Case Study 2: Anticancer Efficacy

A recent screening of drug libraries identified potential anticancer agents among thiazine derivatives. One derivative demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

5. Conclusion

This compound is a compound with notable biological activities including anti-inflammatory and anticancer effects. Its efficacy is closely related to its structural characteristics and the presence of specific substituents. Ongoing research into its pharmacological potential may lead to new therapeutic agents in the treatment of inflammatory diseases and cancer.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction intermediates be characterized?

The synthesis involves multi-step coupling reactions. A plausible route includes:

  • Step 1: Formation of the thiazine ring via cyclization of a thiourea intermediate with α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2: Introduction of the 4-methoxybenzylamine group via nucleophilic substitution or reductive amination .
  • Step 3: Final amidation using 3,5-dimethylphenyl isocyanate or activated carboxylic acid derivatives .
    Characterization: Monitor intermediates using TLC (e.g., hexane/EtOH 1:1, Rf ~0.59) and confirm via 1^1H NMR (e.g., methoxy singlet at δ 3.76–3.86 ppm, aromatic protons at δ 6.96–7.29 ppm) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Key Peaks:
    • Methoxy groups: Singlets at δ ~3.76–3.86 ppm (integration for 3H each) .
    • Aromatic protons: Multiplets between δ 6.96–7.29 ppm, with coupling patterns indicating substitution (e.g., para-methoxybenzyl vs. meta-dimethylphenyl) .
    • Thiazine protons: Distinctive ABX systems (δ 4.0–5.5 ppm) for dihydrothiazine ring protons .
  • Advanced Confirmation: Use 13^{13}C NMR (carbonyl peaks at δ ~165–175 ppm) and 2D techniques (HSQC, HMBC) to assign connectivity .

Q. What solvent systems are optimal for purification and crystallization?

  • Purification: Use silica gel chromatography with gradients of ethyl acetate/hexane (for polar intermediates) or dichloromethane/methanol (for final amide) .
  • Crystallization: Ethanol/water mixtures (e.g., 70:30) yield stable crystals; monitor via DSC for melting point consistency (e.g., 180–182°C for related triazine derivatives) .

Advanced Research Questions

Q. How can synthesis yield be optimized for gram-scale production?

  • Design of Experiments (DoE): Apply factorial design to variables (temperature, catalyst loading, solvent ratio). For example:
    • Factor 1: Reaction temperature (45–65°C) for cyclization efficiency .
    • Factor 2: Equivalents of DMAP catalyst (0.1–0.3 eq) for amidation .
  • Flow Chemistry: Continuous-flow reactors improve reproducibility in diazomethane or oxidation steps (e.g., Omura-Sharma-Swern oxidation) .

Q. How to address contradictions in spectral or biological activity data?

  • Case Study: If 1^1H NMR shows unexpected peaks:
    • Hypothesis 1: Trace solvent (e.g., DMSO-d6 residual at δ 2.50 ppm) .
    • Hypothesis 2: Rotamers or tautomers (e.g., keto-enol equilibrium in thiazine ring) .
  • Resolution: Use variable-temperature NMR or X-ray crystallography to confirm dominant conformers .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Radiotherapy Sensitization: Use clonogenic assays with γ-irradiation (2–10 Gy) on cancer cell lines (e.g., HeLa), comparing survival fractions with/without the compound .
  • Enzyme Inhibition: Screen against kinases or proteases via fluorescence polarization (IC50 determination) .

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